Cyanin (CAS 20905-74-2), the 3,5-O-diglucoside derivative of cyanidin, is a premium anthocyanin reference material and bioactive pigment[1]. Characterized by its flavylium cation core substituted with two β-D-glucosyl residues, it exhibits enhanced water solubility and structural rigidity compared to its aglycone counterpart [1]. In industrial and analytical procurement, Cyanin is primarily sourced as a high-purity analytical standard for botanical authentication (e.g., pomegranate, red wine, and red cabbage extracts) and as a highly stable colorant in food chemistry and cosmetics. Its dual-glycosylation profile fundamentally alters its thermal and pH-dependent behavior, making it a critical selection for workflows where standard monoglucosides suffer from rapid degradation [1].
Procuring generic cyanidin or the more common cyanidin-3-O-glucoside (kuromanin) as a substitute for Cyanin leads to significant process and analytical failures [1]. The unmodified cyanidin aglycone is highly unstable, rapidly degrading under ambient oxidative conditions and exhibiting poor aqueous solubility [1]. While cyanidin-3-O-glucoside is widely available, it lacks the critical 5-O-glucosyl moiety, rendering it highly susceptible to thermal degradation, hypsochromic shifting, and hydration into a colorless hemiketal at mildly acidic to neutral pH [2]. Furthermore, in quality control applications, substituting Cyanin with a monoglucoside completely invalidates the chromatographic authentication of specific high-value botanicals, as the 3,5-diglucoside is the definitive marker for detecting adulteration in complex matrices [1].
Under elevated thermal stress, the glycosylation pattern of anthocyanins dictates their survivability. Cyanidin-3,5-diglucoside demonstrates superior thermal stability, maintaining its color integrity without significant hypsochromic shifting upon heating [1]. In direct contrast, cyanidin-3-O-glucoside undergoes rapid thermal degradation, exhibiting a dramatic hypsochromic shift and an increased brown index (BI > 1) after 180 minutes at 55°C [2]. The addition of the 5-O-glucosyl group structurally shields the core molecule, preventing the rapid browning observed in monoglucosides [1].
| Evidence Dimension | Thermal color stability and Brown Index (BI) |
| Target Compound Data | Maintains structural and color integrity upon heating (BI < 1.0) |
| Comparator Or Baseline | Cyanidin-3-O-glucoside exhibits rapid degradation and browning (BI > 1.09) |
| Quantified Difference | Prevention of hypsochromic shift and browning under thermal stress |
| Conditions | Aqueous solution, pH 7.0, 55°C for >180 minutes |
Justifies the procurement of the 3,5-diglucoside for high-temperature extraction processes and pasteurized formulations where monoglucosides fail.
Anthocyanins are notoriously sensitive to pH changes, often losing their vibrant color in neutral environments. The 3,5-diglucosylation in Cyanin provides critical steric hindrance, which stabilizes the red flavylium cation against nucleophilic attack by water [1]. While cyanidin-3-glucoside and the aglycone rapidly undergo hydration to form the colorless carbinol pseudobase (hemiketal) at pH levels above 4.0, Cyanin shifts this equilibrium, maintaining its chromatic properties at higher pH ranges [1].
| Evidence Dimension | Resistance to nucleophilic water attack (hydration) |
| Target Compound Data | 3,5-diglucoside structure sterically hinders hemiketal formation, preserving color |
| Comparator Or Baseline | Cyanidin-3-glucoside rapidly hydrates to a colorless pseudobase at pH > 4.0 |
| Quantified Difference | Extended color retention in mildly acidic to neutral pH |
| Conditions | Mildly acidic to neutral aqueous environments (pH 4.0 - 7.0) |
Essential for selecting a reliable colorimetric standard or pigment in neutral-pH formulations, preventing unexpected color loss during product shelf-life.
In quality control and pharmacognosy, the exact glycosylation profile is used to detect adulteration. Cyanidin-3,5-diglucoside serves as a primary, distinct LC-MS marker (m/z 611.16) for authenticating premium extracts like pomegranate and red cabbage [1]. Generic or adulterated berry extracts typically rely on the cheaper cyanidin-3-glucoside (m/z 449.10)[1]. Procuring the exact 3,5-diglucoside standard is therefore mandatory for validating the specific biosynthetic pathways of target botanicals and ensuring supply chain integrity [1].
| Evidence Dimension | Mass-to-charge (m/z) specificity in LC-MS/MS |
| Target Compound Data | Cyanidin-3,5-diglucoside (m/z 611.16) |
| Comparator Or Baseline | Cyanidin-3-O-glucoside (m/z 449.10) |
| Quantified Difference | Absolute mass differentiation of 162.06 Da (one glucose unit) |
| Conditions | HPLC-ESI-MS/MS profiling of commercial botanical extracts |
Mandates the procurement of the exact 3,5-diglucoside standard to legally and scientifically verify the authenticity of premium botanical raw materials.
Cyanin is procured as a primary analytical standard in LC-MS/MS workflows to verify the authenticity of pomegranate, red cabbage, and specific red wine extracts. Its unique mass signature distinguishes high-value materials from cheaper, cyanidin-3-glucoside-dominated adulterants [1].
In industrial food science, Cyanin is selected as a stable natural colorant or marker in pasteurized or thermally processed products. Its superior thermal stability prevents the browning and degradation typical of monoglucosides during high-heat processing [2].
Cyanin is utilized in neutral-pH topical formulations where its 3,5-diglucoside structure resists hydration to the colorless hemiketal. This ensures prolonged color stability and active antioxidant presence compared to standard anthocyanins that rapidly degrade at pH 7.0 [3].